molecular formula C17H18N6O8S B1680750 Salicyl-AMS CAS No. 863238-55-5

Salicyl-AMS

Cat. No. B1680750
M. Wt: 466.4 g/mol
InChI Key: SABYITLYKSVAAD-CNEMSGBDSA-N
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Description

Salicyl-AMS is a mycobactin biosynthesis inhibitor. It can inhibit the growth of M. tuberculosis in vitro under iron-limited conditions .


Synthesis Analysis

The synthesis of Salicyl-AMS has been described in several studies. It involves a multigram synthesis process that provides Salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process . The synthesis proceeds in 11.6% overall yield from commercially available adenosine 2’,3’-acetonide and provides highly purified material .


Molecular Structure Analysis

The crystal structure of the pyochelin adenylation domain PchD was solved to 2.11 Å when co-crystallized with the adenylation inhibitor Salicyl-AMS . In the structures, PchD adopts the adenylation conformation, similar to that reported for AB3403 from Acinetobacter baumannii .


Chemical Reactions Analysis

Salicyl-AMS is known to inhibit the adenylation enzyme PchD. The structure of PchD when co-crystallized with Salicyl-AMS reveals important active site contacts with the ligands . A derivative of Salicyl-AMS was designed and synthesized with a cyano group at C4 that could extend towards Cys250 with the expectation of covalent bond formation .


Physical And Chemical Properties Analysis

Salicyl-AMS has the molecular formula C17H18N6O8S and a molecular weight of 466.43 . It is a solid compound that is soluble in DMSO .

Future Directions

The structure of Salicyl-AMS bound to the adenylation domain PchD serves as an important visual model for making future modifications to continue to develop Salicyl-AMS as a therapeutic drug . This is the first structure of an adenylation domain bound to the Salicyl-AMS inhibitor .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABYITLYKSVAAD-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345783
Record name 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicyl-AMS

CAS RN

863238-55-5
Record name 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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